2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-
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Overview
Description
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is a chemical compound with a molecular formula of C8H11ClO2. It is commonly referred to as Furfurylidenemalononitrile or FMN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is not well understood. However, it is believed to act as a nucleophile in various reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. However, it has been reported to exhibit antimicrobial and antifungal activity, indicating its potential use in the development of new antibiotics and antifungal agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is its versatility in organic synthesis. It can be used as a key intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of this compound is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Future Directions
There are several future directions for research on 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. One of the areas of interest is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in material science, including its use as a building block for the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and antibiotics.
Synthesis Methods
The synthesis of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- involves the reaction of furfurylidenemalononitrile with thionyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Scientific Research Applications
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Properties
194421-60-8 | |
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.6 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)3-4(9)11-5(7)6(8)10/h5H,3H2,1-2H3 |
InChI Key |
WZXQHWLVZQOAKI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
Canonical SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
synonyms |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- (9CI) |
Origin of Product |
United States |
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